molecular formula C22H14FNOS B11438994 6-(2-fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

6-(2-fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

Cat. No.: B11438994
M. Wt: 359.4 g/mol
InChI Key: CDAKPFQZGOQNRM-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a thiazepine ring fused with a benzoindene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl-substituted indene derivative, the introduction of a thiazepine ring can be achieved through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

6-(2-Fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2-fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 6-(3-Fluorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
  • 6-(2-Furyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

Comparison: Compared to similar compounds, 6-(2-fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is unique due to the presence of the hydroxyl group at the 5-position and the fluorophenyl substitution. These structural features contribute to its distinct chemical reactivity and potential biological activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets. The fluorophenyl group can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.

Properties

Molecular Formula

C22H14FNOS

Molecular Weight

359.4 g/mol

IUPAC Name

11-(2-fluorophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C22H14FNOS/c23-16-10-4-3-9-15(16)22-19-20(13-7-1-2-8-14(13)21(19)25)24-17-11-5-6-12-18(17)26-22/h1-12,22,24H

InChI Key

CDAKPFQZGOQNRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)F

Origin of Product

United States

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